molecular formula C9H14N2O3 B14849039 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid

Cat. No.: B14849039
M. Wt: 198.22 g/mol
InChI Key: XYGHYAMEKLQEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C10H14N2O3 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a cyclopropyl group and an oxo group on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperazine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can help in scaling up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes or receptors. This binding can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-(4-cyclopropyl-3-oxopiperazin-1-yl)acetic acid

InChI

InChI=1S/C9H14N2O3/c12-8-5-10(6-9(13)14)3-4-11(8)7-1-2-7/h7H,1-6H2,(H,13,14)

InChI Key

XYGHYAMEKLQEQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2=O)CC(=O)O

Origin of Product

United States

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